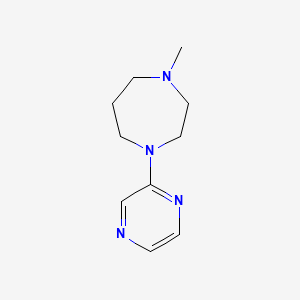

![molecular formula C11H9N3S B6527639 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline CAS No. 925437-83-8](/img/structure/B6527639.png)

2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline” belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives . These compounds have attracted significant attention due to their wide range of biological properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazole derivatives are diverse and depend on the specific substituents present in the molecule . For example, the formation of protonated salts of dihydroimidazo[2,1-b][1,3]thiazoles was observed from 1H NMR spectra as an overall downfield shift of proton signals, compared to base 4, and the emergence of a broadened NH group signal at >10.5 ppm .Physical And Chemical Properties Analysis

Imidazo[2,1-b][1,3]thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学研究应用

Antioxidant Activity

Compounds related to the thiazole ring, which includes “2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline”, have been found to act as antioxidants .

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to have analgesic and anti-inflammatory properties .

Antimicrobial and Antifungal Activity

Thiazole compounds have been found to exhibit antimicrobial and antifungal activities .

Antiviral Activity

Derivatives of the imidazo[2,1-b][1,3]thiazole ring system, which includes “2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline”, have been used as antiviral drugs .

Anticancer Activity

“2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline” has shown potential as an anticancer agent. For instance, a compound synthesized from this molecule demonstrated a potent effect on prostate cancer . Additionally, it has been found to suppress the growth of kidney cancer cells .

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects .

Diuretic Activity

Thiazole compounds have been found to exhibit diuretic activities .

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been developed as antitumor or cytotoxic drug molecules .

作用机制

Target of Action

The primary target of 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex It is known that the binding of the compound to the enzyme inhibits its function, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a deficiency of coenzyme A . Coenzyme A is involved in various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A production can have significant downstream effects on the cell’s metabolism .

Pharmacokinetics

In silico admet prediction has been performed for similar compounds . These predictions can provide insights into the compound’s bioavailability and pharmacokinetic behavior, but they should be confirmed with experimental data.

Result of Action

The inhibition of Pantothenate synthetase by 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline leads to a disruption in the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis .

安全和危害

未来方向

The future research directions for imidazo[2,1-b][1,3]thiazole derivatives could involve the design and development of new compounds with improved selectivity for cancer cells and lesser side effects . Additionally, further studies could focus on exploring their potential applications in other areas of medicinal chemistry .

属性

IUPAC Name |

2-imidazo[2,1-b][1,3]thiazol-6-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTRGEPXLUXABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[2,1-b]thiazol-6-yl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)

![1,3-dimethyl-7-(2-methylphenyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6527589.png)

![[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6527593.png)

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6527596.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B6527598.png)

![N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B6527603.png)

![6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6527607.png)

![[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6527613.png)

![5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6527631.png)

![ethyl 5-amino-3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527638.png)